n-Isopropyl-2-methylcyclopentan-1-amine
CAS No.:
Cat. No.: VC20461136
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N |
|---|---|
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | 2-methyl-N-propan-2-ylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C9H19N/c1-7(2)10-9-6-4-5-8(9)3/h7-10H,4-6H2,1-3H3 |
| Standard InChI Key | ODAOCOYYEIRELX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC1NC(C)C |
Introduction
n-Isopropyl-2-methylcyclopentan-1-amine is a cyclic aliphatic amine belonging to the class of secondary amines. It features an amino group attached to a cyclopentane ring substituted with isopropyl and methyl groups. This compound is notable for its applications in organic synthesis and medicinal chemistry, where it serves as a precursor or intermediate in the development of biologically active molecules.
Key Structural Features:
-
Chemical Classification: Aliphatic secondary amine
-
Molecular Structure: Cyclopentane ring with isopropyl and methyl substituents
-
Functional Group: Amino group (-NH)
Synthesis Methods
The synthesis of n-Isopropyl-2-methylcyclopentan-1-amine can be achieved using various organic synthesis techniques. The most prominent methods include:
Mannich Reaction
The Mannich reaction involves the condensation of a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom (e.g., 2-methylcyclopentanone). This reaction requires acidic conditions and precise control of temperature and reactant ratios to optimize yield.
Derivation from Precursors
The compound can also be synthesized from precursors such as:
-
2-Methylcyclopentan-1-ol: By reacting it with isopropylamine in the presence of dehydrating agents.
-
Isopropylamine: Through alkylation reactions involving cyclopentane derivatives.
Reaction Conditions:
| Parameter | Value/Details |
|---|---|
| Solvents | Dichloromethane, Toluene |
| Temperature | Room temperature to moderate heat |
| Catalysts | Acidic catalysts (e.g., HCl, H2SO4) |
Stability:
-
Stable under standard conditions (room temperature, neutral pH).
-
Decomposes under extreme pH or high-temperature conditions.
Reactivity:
This compound participates in several reactions:
-
Alkylation: Reacts with alkyl halides to form tertiary amines.
-
Acylation: Combines with acyl chlorides to produce amides.
-
Oxidation: Can be oxidized using agents like potassium permanganate to introduce oxygen functionalities.
Applications
n-Isopropyl-2-methylcyclopentan-1-amine has diverse applications across multiple scientific fields:
Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical agents targeting enzymes or receptors involved in metabolic and neurological pathways. It may act as an enzyme substrate or inhibitor, modulating physiological processes.
Organic Synthesis
Its cyclic structure and functional groups make it a versatile intermediate for creating complex organic molecules.
Mechanism of Action
The biological activity of n-Isopropyl-2-methylcyclopentan-1-amine is primarily attributed to its interaction with enzymes and receptors:
-
Binding Affinity: The amino group facilitates hydrogen bonding with biological targets.
-
Enzymatic Modulation: It may act as an inhibitor or substrate in enzymatic reactions, influencing metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume